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Compound of Interest

Compound Name: Vildagliptin dihydrate

Cat. No.: B12295965

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's ability to control blood
sugar levels. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by increasing the
levels of incretin hormones. The stability of a drug substance like Vildagliptin dihydrate is a
critical attribute that can affect its safety and efficacy. A stability-indicating assay is a validated
analytical procedure that can accurately and precisely measure the concentration of the active
pharmaceutical ingredient (API) without interference from its degradation products, process
impurities, or other potential excipients.

This application note describes a stability-indicating High-Performance Liquid Chromatography
(HPLC) method for the determination of Vildagliptin dihydrate in the presence of its
degradation products. The method is developed and validated based on the International
Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to
demonstrate the specificity and stability-indicating nature of the method.

Experimental Protocols
Materials and Reagents

 Vildagliptin Dihydrate Reference Standard
o Acetonitrile (HPLC Grade)

e Methanol (HPLC Grade)
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o Potassium Dihydrogen Phosphate (AR Grade)

e Orthophosphoric Acid (AR Grade)

e Hydrochloric Acid (AR Grade)

e Sodium Hydroxide (AR Grade)

e Hydrogen Peroxide (30%, AR Grade)

e Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used.

Parameter Condition

Column C18 (250 mm x 4.6 mm, 5 um)
Acetonitrile : Phosphate Buffer (pH 3.5 adjusted

Mobile Phase with Orthophosphoric Acid) in a ratio of 60:40
vIv.[1]

Flow Rate 1.0 mL/min[1]

Detection Wavelength 215 nm[1]

Injection Volume 20 pL

Column Temperature Ambient

Run Time 15 minutes

Preparation of Solutions

» Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate

in purified water to obtain a desired buffer strength and adjust the pH to 3.5 with

orthophosphoric acid.

e Diluent: The mobile phase was used as the diluent.
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o Standard Stock Solution (1000 pg/mL): Accurately weigh and dissolve about 25 mg of
Vildagliptin dihydrate reference standard in the diluent in a 25 mL volumetric flask.

e Working Standard Solution (100 pg/mL): Dilute 1 mL of the standard stock solution to 10 mL
with the diluent.

Forced Degradation Studies

Forced degradation studies were performed on the Vildagliptin dihydrate to demonstrate the
stability-indicating nature of the analytical method. The drug substance was subjected to acid,
base, oxidative, thermal, and photolytic stress conditions.[2]

e Acid Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 1 M HCI and
kept at 80°C for 3 hours. The solution was then neutralized with 1 M NaOH and diluted with
the diluent.[3][4]

e Base Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1 M NaOH
and kept at room temperature for 3 hours. The solution was then neutralized with 0.1 M HCI
and diluted with the diluent.[4]

o Oxidative Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 3% H20:2
and kept at room temperature for 1 hour.[4] The solution was then diluted with the diluent.

» Thermal Degradation: Vildagliptin dihydrate powder was kept in a hot air oven at 70°C for
3 hours.[5] A sample was then prepared from the stressed powder.

o Photolytic Degradation: Vildagliptin dihydrate powder was exposed to UV light (254 nm) in
a UV chamber for 24 hours.[5] A sample was then prepared from the stressed powder.

Results and Discussion

The developed HPLC method was found to be specific for the analysis of Vildagliptin
dihydrate in the presence of its degradation products. The chromatograms of the stressed
samples showed well-resolved peaks of Vildagliptin and its degradation products.

Summary of Forced Degradation Studies
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The results of the forced degradation studies are summarized in the table below. The
percentage of degradation was calculated by comparing the peak area of Vildagliptin in the
stressed sample to that of an unstressed standard solution.

Number of Major

Stress Condition Conditions % Degradation
Degradants
) ] 1 M HCI at 80°C for 3
Acid Hydrolysis ~15-20% 1[3][6]
hours
0.1 M NaOH at room
Base Hydrolysis temperature for 3 ~10-15% 3[3][6]

hours

o ) 3% H202 at room
Oxidative Degradation ~25-30% 5[3][6]
temperature for 1 hour

No significant

Thermal Degradation 70°C for 3 hours <5% )
degradation
Photolytic UV light (254 nm) for o No significant
< 0
Degradation 24 hours degradation

Method Validation Summary

The developed method was validated as per ICH guidelines for linearity, accuracy, precision,
limit of detection (LOD), and limit of quantitation (LOQ).

Validation Parameter Result
Linearity Range 25-150 pg/mL
Correlation Coefficient (r2) >0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) <2.0%

LOD 0.06 pg/mL
LOQ 0.21 pg/mL
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Caption: Experimental workflow for the stability-indicating assay of Vildagliptin dihydrate.
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Caption: Degradation pathways of Vildagliptin under different stress conditions.

Conclusion

The developed RP-HPLC method is simple, rapid, precise, and accurate for the determination
of Vildagliptin dihydrate in the presence of its degradation products. The forced degradation
studies confirm the stability-indicating nature of the method, making it suitable for routine
quality control and stability studies of Vildagliptin dihydrate in bulk drug and pharmaceutical
formulations. The method adheres to the ICH guidelines for analytical method validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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